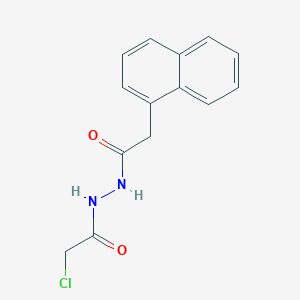

N'-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2-naphthalen-1-ylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-9-14(19)17-16-13(18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSNXFHUQFKFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide typically involves the reaction of 2-(naphthalen-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The hydrazide moiety can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The compound can form Schiff bases or hydrazones through condensation with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while condensation reactions would produce Schiff bases or hydrazones.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group could facilitate covalent binding to nucleophilic sites, while the naphthalene ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetohydrazide Derivatives

Key Observations:

Anti-Inflammatory Activity: Compound 9d (45% edema reduction) outperforms the target compound in anti-inflammatory potency, attributed to its 2-phenoxyphenyl and 4-Cl-benzylidene groups, which enhance hydrophobic and electronic interactions with cyclooxygenase (COX) enzymes .

TNF-α and p38 MAPK Inhibition: Derivatives like 4f exhibit significant TNF-α suppression (55.8%) and oral bioavailability, linked to their pyrazolyl-glycinyl backbone and chloro-substituted benzylidene moiety .

Enzyme Inhibition :

- Oxadiazole derivatives (e.g., 25 ) show superior α-glucosidase inhibition (IC₅₀ = 3.23 µM) compared to hydrazide-hydrazones, likely due to their planar oxadiazole ring enhancing active-site binding .

Anti-HIV Activity: Nitro-substituted analogues (e.g., 5h) demonstrate moderate anti-HIV activity, suggesting electron-withdrawing groups (NO₂) improve interaction with viral reverse transcriptase .

Pharmacokinetic and Toxicity Profiles

- Bioavailability : Pyrazolyl-glycinyl derivatives (e.g., 4a ) exhibit oral efficacy at 100 µmol/kg, whereas naphthalenyl-acetohydrazides may face solubility challenges due to higher hydrophobicity .

- Toxicity: Limited data exist for the target compound, but chloroacetyl-containing analogues are generally associated with electrophilic reactivity, necessitating caution in therapeutic applications .

Biological Activity

N'-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, highlighting its antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with hydrazine and acylating agents. The chlorinated acetyl group enhances the compound's reactivity, making it a suitable candidate for further biological evaluation.

Antibacterial Activity

This compound has shown promising antibacterial properties against various bacterial strains. In a study evaluating the antibacterial efficacy of several synthesized compounds, it was found that derivatives containing naphthalene exhibited significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 75 |

The compound demonstrated a higher inhibitory effect on Staphylococcus aureus compared to Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer activities. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Case Study: Apoptosis Induction in Cancer Cell Lines

A recent study evaluated the cytotoxic effects of the compound on A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cell lines. The results indicated an IC50 value of approximately 30 µg/mL for A-431 cells, highlighting its potential as a therapeutic agent against skin cancer.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 | 30 |

| Jurkat | 45 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the naphthalene moiety is crucial for enhancing hydrophobic interactions with bacterial membranes and cancer cell receptors. Modifications to the hydrazide functional group can further optimize activity.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N'-(2-chloroacetyl)-2-(naphthalen-1-yl)acetohydrazide?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Condensation : React naphthalen-1-yl acetic acid hydrazide with 2-chloroacetyl chloride in anhydrous ethanol under reflux (60–70°C).

Purification : Use recrystallization (methanol/water) to isolate the product.

Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates .

- Catalysts : Triethylamine (TEA) neutralizes HCl byproducts, enhancing yield .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Bands at 1660–1680 cm⁻¹ (amide C=O) and 3180–3200 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 313.7 (M⁺) .

Basic: How is the compound screened for initial biological activity?

Methodological Answer:

- Antimicrobial Assays :

- Broth Microdilution : Test against S. aureus and E. coli (MIC values: 8–32 µg/mL) .

- Resistant Strains : Include methicillin-resistant S. aureus (MRSA) to assess efficacy .

- Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ > 100 µg/mL indicates selectivity) .

Advanced: How do structural modifications influence its bioactivity (SAR)?

Methodological Answer:

Key SAR insights from analogous compounds (Table 1):

| Substituent | Bioactivity Change | Reference |

|---|---|---|

| Naphthalen-1-yl | Enhances hydrophobic interactions | |

| Chloroacetyl | Increases electrophilicity | |

| Hydrazide moiety | Critical for H-bonding with targets |

Example : Replacement of chloroacetyl with cyanoacetyl reduces antimicrobial potency by 50% .

Advanced: What mechanistic hypotheses explain its antimicrobial activity?

Methodological Answer:

Proposed mechanisms:

- Enzyme Inhibition : Chloroacetyl group alkylates bacterial enzymes (e.g., dihydrofolate reductase) .

- Membrane Disruption : Hydrophobic naphthalene group penetrates lipid bilayers .

- Validation : Molecular docking (PDB: 1DHF) shows binding affinity (-9.2 kcal/mol) .

Advanced: How can computational modeling guide its optimization?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict interactions with bacterial targets (e.g., E. coli FabI).

- ADMET Prediction : SwissADME estimates logP = 2.8 (optimal for permeability) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., CLSI guidelines for MIC) .

- Purity Analysis : HPLC (≥98% purity) eliminates impurities as confounding factors .

- Strain Variability : Test across multiple clinical isolates to confirm broad-spectrum activity .

Advanced: What crystallographic insights exist for related hydrazide compounds?

Methodological Answer:

- Crystal Packing : Hydrogen bonds (N-H···O) stabilize planar structures (e.g., 2.9 Å bond length) .

- Torsion Angles : Dihedral angles < 10° indicate rigidity, favoring target binding .

- Validation : SHELX refinements (R-factor < 0.05) ensure accuracy .

Advanced: How does it compare to naphthalene-containing analogues?

Methodological Answer:

| Compound | Key Feature | Bioactivity (MIC, µg/mL) |

|---|---|---|

| This compound | Chloroacetyl | 8–32 |

| EVT-15173379 (Benzimidazole analog) | Diethylamino group | 12–45 |

| Compound 5d (Anti-HIV) | Tetrazole-thio linkage | IC₅₀ = 8.93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.